Beta-Peltoboykinolic Acid

Overview

Description

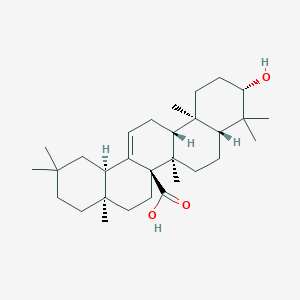

Beta-Peltoboykinolic Acid is a type of triterpenoid . It is found in the rhizomes of Astilbe koreana . It has been studied for its potential biological activities, including its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) .

Molecular Structure Analysis

The molecular formula of Beta-Peltoboykinolic Acid is C30H48O3 . Its molecular weight is 456.7 g/mol .Physical And Chemical Properties Analysis

Beta-Peltoboykinolic Acid is a powder . It can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month .Scientific Research Applications

Antifibrotic Agent Development

The ability of Beta-Peltoboykinolic Acid to prevent EMT and reduce the production of fibrotic markers suggests its utility in developing antifibrotic treatments. It could be particularly useful in designing drugs that target the Smad pathway , a critical signaling pathway activated during fibrosis .

Herbal Medicine Enhancement

In the realm of herbal medicine , Beta-Peltoboykinolic Acid derived from Astilbe rubra could enhance the efficacy of treatments for diseases characterized by fibrotic changes. Its natural origin and potent antifibrotic properties make it an attractive candidate for inclusion in herbal formulations .

Biotechnological Applications

Beta-Peltoboykinolic Acid’s role in inhibiting EMT can be leveraged in biotechnological applications, particularly in tissue engineering and regenerative medicine. By controlling fibrotic processes, it can aid in the development of scaffolds and materials that promote healthy tissue regeneration .

Pharmacological Research

In pharmacology, the exploration of Beta-Peltoboykinolic Acid’s mechanisms can provide insights into the modulation of cellular pathways involved in fibrosis. This can lead to the discovery of new pharmacological targets and the development of more effective antifibrotic drugs .

Chemical Synthesis and Analysis

The isolation and characterization of Beta-Peltoboykinolic Acid from plant sources underscore its importance in chemical synthesis and analytical chemistry. Understanding its chemical properties can aid in synthesizing related compounds with improved efficacy and reduced toxicity .

Mechanism of Action

Target of Action

Beta-Peltoboykinolic Acid primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, and its inhibition has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity .

Mode of Action

Beta-Peltoboykinolic Acid interacts with its target, PTP1B, by inhibiting its activity . This inhibition is quantified by an IC50 value of 5.2+/-0.5 microM . The compound’s interaction with PTP1B leads to changes in the downstream signaling pathways that are regulated by this enzyme .

Result of Action

The molecular and cellular effects of Beta-Peltoboykinolic Acid’s action include the attenuation of TGF-β1-induced EMT and the inhibition of overproduction of extracellular matrix components . These effects suggest that Beta-Peltoboykinolic Acid could potentially serve as an antifibrotic agent .

Action Environment

It is known that the compound is derived from astilbe rubra, a plant species, suggesting that its production and availability may be influenced by environmental conditions affecting the growth and health of this plant .

properties

IUPAC Name |

(4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOSJBZFTWGWDU-GSXZFILMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-Peltoboykinolic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methoxyethyl)phenoxy]acetonitrile](/img/structure/B1162456.png)